![molecular formula C25H21N3O2 B1200094 1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B1200094.png)
1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
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Overview
Description
1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Isoquinoline Derivatives : Isoquinoline derivatives, including pyrazoloisoquinolines, are synthesized for various applications. In one study, the synthesis of 1H-pyrazolo[3,4-c]isoquinolin-1-ones was carried out by reacting cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one, showcasing the methods to create these compounds (Dyachenko & Sukach, 2012).
Crystal Structure Determination : The crystal structures of isoquinoline derivatives have been analyzed to understand their molecular configurations. For instance, the molecular salt C23H26N2O2+·Cl−, related to the isoquinoline family, was synthesized and its crystal structure was determined, providing insights into the molecular arrangements of such compounds (Okmanov, Tukhtaev, Saidov & Tashkhodjaev, 2019).
Biological and Chemical Properties
Toxicological Evaluation : Some isoquinoline derivatives have been evaluated for their toxicological activities. For example, new isoquinolines were screened for toxicological activity against Aphis gossypii, demonstrating the potential biological impact of these compounds (Bakhite et al., 2022).
Antitumor Activities : Isoquinoline derivatives have been explored for their antitumor activities. A study synthesized novel isoquinolino[2,1-g][1,6]naphthyridine derivatives and pyrazoloisoquinolines, assessing their in vitro antitumor activities, highlighting the potential therapeutic applications of these compounds (Hassaneen, Wardkhan & Mohammed, 2013).
Spectral Properties
- Fluorescence and Light Shifting Properties : The spectral properties of isoquinoline derivatives have been a subject of study. For instance, the spectral properties of 7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones were investigated for their fluorescence in various states, suggesting their potential use in light-shifting applications and as fluorescent markers (Galunov et al., 2003).
properties
Molecular Formula |
C25H21N3O2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-benzyl-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C25H21N3O2/c1-29-22-14-18-16-26-25-24(20(18)15-23(22)30-2)21(13-17-9-5-3-6-10-17)27-28(25)19-11-7-4-8-12-19/h3-12,14-16H,13H2,1-2H3 |
InChI Key |
PEWFNMCLKSQIOA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=NC3=C2C(=NN3C4=CC=CC=C4)CC5=CC=CC=C5)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC3=C2C(=NN3C4=CC=CC=C4)CC5=CC=CC=C5)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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